molecular formula C12H13BrN2O3S B2749335 3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338753-45-0

3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione

Cat. No.: B2749335
CAS No.: 338753-45-0
M. Wt: 345.21
InChI Key: CDSLZLKIARJTNZ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione is a useful research compound. Its molecular formula is C12H13BrN2O3S and its molecular weight is 345.21. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research has explored the synthesis of new compounds with potential antioxidant properties, including those similar in structure to 3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda6,3-thiazolane-1,1,4-trione. These compounds were evaluated for their antioxidant activity through various methods, such as reducing power, scavenging effect on radicals, inhibition of erythrocyte hemolysis, and inhibition of lipid peroxidation. Establishing structure-activity relationships based on substituent presence and position on the phenyl ring and pyridine ring nitrogen atom position relative to the N-H bond was a key focus (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Heterocyclic Compound Synthesis

Another avenue of research involves the synthesis of novel heterocyclic compounds, which have significant applications in pharmaceuticals and materials science. Studies have detailed the preparation of derivatives through reactions involving compounds structurally related to 3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda6,3-thiazolane-1,1,4-trione, showcasing the versatility of these compounds in generating new molecular architectures with potential biological and chemical utility (Lamphon, El-Gaby, Khafagy, El-Hag Ali, El-Maghraby, Eyada, & Helal, 2004).

Molecular Docking and COX-2 Inhibition

The synthesis and structural determination of compounds featuring a dimethylamino)methylene group have been reported, with a focus on their application as cyclooxygenase-2 (COX-2) inhibitors. Molecular docking studies have been employed to understand the interaction of these compounds within the active site of the COX-2 enzyme, comparing their potential efficacy to known drugs. In vitro bioassay studies have further evaluated their inhibitory potency, highlighting their relevance in therapeutic contexts (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Properties

IUPAC Name

(5E)-3-(4-bromophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-14(2)7-11-12(16)15(8-19(11,17)18)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSLZLKIARJTNZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.